4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a benzothiazole ring fused with a piperazine ring, which is further substituted with an ethyl group.
Mechanism of Action
Target of Action
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Therefore, the primary targets of this compound are likely to be dopamine and serotonin receptors in the brain.
Mode of Action
As an antagonist, this compound binds to dopamine and serotonin receptors, preventing these neurotransmitters from exerting their normal effects . This results in changes in neurotransmission, which can help to alleviate symptoms of certain psychiatric disorders.
Biochemical Pathways
Given its role as a dopamine and serotonin antagonist, it likely impacts pathways involving these neurotransmitters . These pathways play crucial roles in mood regulation, reward, and other cognitive functions.
Pharmacokinetics
The synthesized compounds of this compound were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 . The compound with RO5 violations exhibited almost no antibacterial activity . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may vary depending on its specific structure.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its impact on dopamine and serotonin receptors . These effects could include changes in neuronal firing patterns, alterations in synaptic plasticity, and modulation of behavioral responses.
Biochemical Analysis
Biochemical Properties
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their normal function . It has also been found to interact with dopamine and serotonin receptors, acting as an antagonist and influencing neurotransmitter activity . These interactions highlight the compound’s potential as an antipsychotic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has demonstrated cytotoxic activity against several human cancer cell lines, including breast, cervical, liver, skin, and lung cancer cells . It influences cell function by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . The compound’s interaction with dopamine and serotonin receptors results in the modulation of neurotransmitter activity, which is crucial for its antipsychotic effects . Additionally, this compound can alter gene expression, contributing to its therapeutic potential in cancer treatment .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been evaluated in laboratory settings. Over time, the compound’s effects on cellular function can change, with long-term exposure leading to sustained cytotoxicity and apoptosis in cancer cells . In vitro and in vivo studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antipsychotic and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . These findings underscore the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to cross cellular membranes and reach its site of action is essential for its biological activity.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and therapeutic potential. Understanding the subcellular localization of this compound is critical for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminobenzenethiol with ethyl bromoacetate to form an intermediate, which is then cyclized to produce the benzothiazole ring. The piperazine ring is introduced through a nucleophilic substitution reaction using piperazine and appropriate conditions such as heating and the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
2-(4-Aminophenyl)benzothiazole: Known for its anticancer properties.
2-(4-Methylpiperazin-1-yl)benzothiazole: Studied for its antimicrobial activity.
2-(4-Chlorophenyl)benzothiazole: Investigated for its antifungal effects
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-ethyl-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-10-4-3-5-11-12(10)15-13(17-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKYNTWQZZSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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